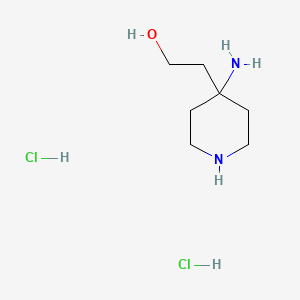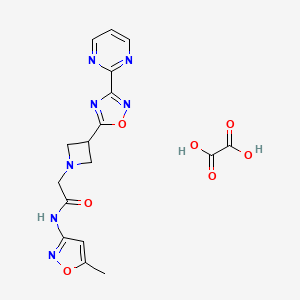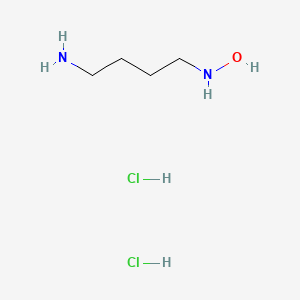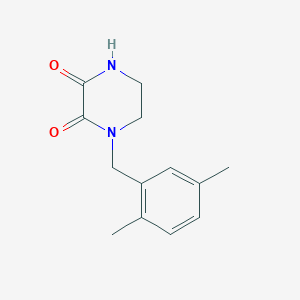
2-(4-Aminopiperidin-4-yl)ethanol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Aminopiperidin-4-yl)ethanol;dihydrochloride” is a chemical compound with the CAS Number: 89910-54-3. It has a linear formula of C7 H16 N2 O. 2 Cl H .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H16N2O.2ClH/c8-7(3-6-10)1-4-9-5-2-7;;/h9-10H,1-6,8H2;2*1H . The molecular weight is 217.14 .Chemical Reactions Analysis
The specific chemical reactions involving “2-(4-Aminopiperidin-4-yl)ethanol;dihydrochloride” are not provided in the search results. For detailed reaction mechanisms, it’s recommended to refer to specialized chemical reaction databases or literature .Physical And Chemical Properties Analysis
This compound appears as a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results .科学的研究の応用
Alcohol Dehydrogenase Characterization
Research on alcohol dehydrogenase (ADH) from strains of Clostridium beijerinckii provides insights into the biochemical processes involving primary and secondary alcohols. The ADH has been studied for its structural and kinetic properties, revealing its dependency on NADP(H) and a lower oxidizing activity with primary alcohols compared to secondary ones. This research highlights the enzyme's potential applications in biochemical and industrial processes involving alcohol conversion and fermentation technologies (Ismaiel, Zhu, Colby, & Chen, 1993).
Ligand Design for Metal Complexes
The synthesis of 4-carboxy-1,8-naphthyridines through Pfitzinger-type chemistry illustrates the compound's utility as a ligand component. Its ability to promote lower energy electronic absorption in metal complexes and act as a tether for anchoring the ligand to a semiconductor surface highlights its potential in developing advanced materials for electronics and photocatalysis applications (Zong, Zhou, & Thummel, 2008).
Receptor Differentiation Research
Investigations into the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol demonstrate its impact on sympathomimetic activity, contributing to the differentiation of β-receptor populations. This research is pivotal in pharmacology, offering a method to categorize β-receptors into β-1 and β-2 types, which is crucial for developing targeted therapies for cardiovascular and respiratory disorders (Lands, Ludueña, & Buzzo, 1967).
Synthesis and Characterization of Osmium Complexes
The reaction of Os(BCl2)Cl(CO)(PPh3)2 with 2-aminopyridine in ethanol demonstrates the formation of tethered boryl and borylene osmium complexes. This study provides valuable insights into the synthesis and properties of metal complexes, contributing to the development of catalysts and materials with novel electronic and structural characteristics (Rickard, Roper, Williamson, & Wright, 2002).
Development of Organic Fixatives
Research on cetyl pyridinium chloride and 5-aminoacridine hydrochloride as fixatives for acid mucopolysaccharides in tissues highlights their superiority over traditional fixatives. This innovation is significant for histological and medical research, improving the preservation and visualization of mucopolysaccharides in tissue samples (Jackson & Williams, 1956).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-aminopiperidin-4-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-7(3-6-10)1-4-9-5-2-7;;/h9-10H,1-6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGMJGAPZXOEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CCO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-4-yl)ethanol;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2691618.png)
![N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2691619.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one](/img/structure/B2691620.png)
![2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide](/img/structure/B2691621.png)
![1-(3-chloro-4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2691623.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2691626.png)



![(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine](/img/structure/B2691630.png)
![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)
![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)
![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691633.png)